molecular formula C17H19N B14640865 1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- CAS No. 54311-89-6

1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)-

Cat. No.: B14640865
CAS No.: 54311-89-6
M. Wt: 237.34 g/mol
InChI Key: NTKSCRDSGUPFJG-UHFFFAOYSA-N
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Description

1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The structure of this compound consists of a seven-membered azepine ring fused with a benzene ring, and it has a phenylmethyl substituent at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- can be achieved through several methods. One common approach involves the cyclization of 3-phenylpropan-1-amine with acylation using methyl chloroformate, followed by cyclization with trifluoromethanesulfonic acid . Another method includes the lithiation of o-benzylaniline in the presence of a base, followed by reaction with cinnamic acid methyl ester, deprotection, and cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity and leading to physiological effects. For example, some benzazepine derivatives are known to interact with nicotinic acetylcholine receptors, influencing neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of a phenylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

54311-89-6

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

2-benzyl-1,3,4,5-tetrahydro-2-benzazepine

InChI

InChI=1S/C17H19N/c1-2-7-15(8-3-1)13-18-12-6-11-16-9-4-5-10-17(16)14-18/h1-5,7-10H,6,11-14H2

InChI Key

NTKSCRDSGUPFJG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2CN(C1)CC3=CC=CC=C3

Origin of Product

United States

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